molecular formula C13H13Cl2FN2 B4166332 (2-chloro-6-fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride

(2-chloro-6-fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride

Cat. No. B4166332
M. Wt: 287.16 g/mol
InChI Key: WEFRZGWUCLYZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2-chloro-6-fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. CFM-2 is a small molecule that has been shown to have a number of interesting properties, including the ability to modulate certain biochemical pathways and the potential to be used as a tool in the study of various diseases and conditions. In

Mechanism of Action

The mechanism of action of (2-chloro-6-fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride is not fully understood, but it is believed to involve the modulation of certain biochemical pathways. Specifically, (2-chloro-6-fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride has been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in the regulation of gene expression. By inhibiting this enzyme, (2-chloro-6-fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride may be able to modulate the expression of certain genes, which could have implications for the treatment of various diseases and conditions.
Biochemical and Physiological Effects:
(2-chloro-6-fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to induce apoptosis (cell death) in certain cancer cells, which could have implications for the treatment of cancer. Additionally, (2-chloro-6-fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride has been shown to improve cognitive function in animal models, which could have implications for the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of (2-chloro-6-fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride is its potential as a tool for the study of various diseases and conditions. However, there are also some limitations associated with the use of (2-chloro-6-fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride in lab experiments. For example, it is a relatively complex compound to synthesize, which can make it difficult to obtain in sufficient quantities for certain experiments. Additionally, the mechanism of action of (2-chloro-6-fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride is not fully understood, which can make it difficult to interpret certain experimental results.

Future Directions

There are a number of interesting future directions for research on (2-chloro-6-fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride. One area of research that is particularly promising is the study of (2-chloro-6-fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride as a potential treatment for cancer. Additionally, there is growing interest in the potential use of (2-chloro-6-fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride as a tool for the study of various neurological conditions, including Alzheimer's disease. Finally, there is also interest in exploring the potential use of (2-chloro-6-fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride as a tool for the study of epigenetics, which is the study of how gene expression is regulated. Overall, there are a number of exciting avenues for future research on (2-chloro-6-fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride.

Scientific Research Applications

(2-chloro-6-fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride has been studied extensively for its potential use in scientific research. One of the most promising areas of research involves the study of (2-chloro-6-fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride as a tool for the study of various diseases and conditions. (2-chloro-6-fluorobenzyl)(4-pyridinylmethyl)amine hydrochloride has been shown to have the ability to modulate certain biochemical pathways, which makes it a potentially valuable tool in the study of diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2.ClH/c14-12-2-1-3-13(15)11(12)9-17-8-10-4-6-16-7-5-10;/h1-7,17H,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFRZGWUCLYZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNCC2=CC=NC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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